Alumanyloxy(oxo)borane
Description
Alumanyloxy(oxo)borane (CAS: 61279-70-7) is a boron-aluminum hybrid compound primarily used in industrial applications . Its safety data sheet highlights its 100% purity and stability under recommended storage conditions (cool, dry, and ventilated environments). The compound requires stringent handling protocols (e.g., respiratory and skin protection) due to unspecified hazards, though acute toxicity and ecotoxicological data remain unreported .
Properties
IUPAC Name |
alumanyloxy(oxo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.BO2.2H/c;2-1-3;;/q+1;-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOTBAHXQQVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O[AlH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlBH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61279-70-7 | |
| Record name | Aluminum borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061279707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alumanyloxy(oxo)borane typically involves the reaction of aluminum compounds with boron-containing reagents under controlled conditions. One common method is the hydroboration of aluminum alkoxides, followed by oxidation to form the desired compound. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing specialized reactors to maintain the necessary conditions. The use of catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps are essential to obtain high-purity this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Alumanyloxy(oxo)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum borate compounds, while reduction reactions can produce aluminum hydrides.
Scientific Research Applications
Alumanyloxy(oxo)borane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in hydroboration and cross-coupling reactions.
Biology: The compound’s unique properties make it a potential candidate for use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into the use of this compound in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and glass, due to its thermal and chemical stability.
Mechanism of Action
The mechanism of action of alumanyloxy(oxo)borane involves its interaction with molecular targets through its boron and aluminum centers. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific conditions and reactants used.
Comparison with Similar Compounds
Comparative Analysis with Similar Boron-Containing Compounds
Boron compounds exhibit diverse structural motifs and applications. Below, alumanyloxy(oxo)borane is compared with key analogs in terms of synthesis, stability, and functionality.
Ammonia Borane (AB) and Amidoboranes
- Structure : AB (NH₃BH₃) features a dative B–N bond, while alkali amidoboranes (e.g., NaNH₂BH₃) replace Hδ+ with metal cations, shortening the B–N bond (1.53 Å vs. 1.6 Å in AB) and enhancing dehydrogenation kinetics .
- Applications: AB is a hydrogen storage material (19.6 wt% H₂) but suffers from slow H₂ release and byproduct formation. This compound’s role in hydrogen storage is unconfirmed, though its industrial focus suggests non-energy applications .
- Stability : AB decomposes above 100°C, whereas this compound’s stability is inferred from its SDS but lacks experimental validation .
Borane–Amine Adducts (e.g., UiOAB)
- Structure : UiOAB integrates borane–amine subunits into a metal-organic framework (MOF), enabling size-selective catalysis via molecular sieving .
- Applications: Unlike this compound, UiOAB is used in enantioselective reductions and hydroboration, leveraging its air-stable, non-flammable nature .
Boranophosphonates
- Structure: Boranophosphonate nucleotides replace a phosphate oxygen with borane (BH₃), creating neutral or anionic backbones that enhance cellular uptake compared to this compound .
- Functionality : These compounds improve DNA/RNA stability and enzymatic incorporation rates (e.g., HIV-1 reverse transcriptase substrates) . This compound’s lack of reported biochemical interactions suggests divergent applications .
Fluorophores: Boroisoquinolines
- Synthesis: Boroisoquinolines are synthesized via trisubstituted borane reactions with imino compounds, yielding fluorophores with large Stokes shifts (e.g., 149–170 nm) .
Reducing Agents: Trimethylamine–Borane Bromide
Data Tables
Table 1: Structural and Functional Comparison
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